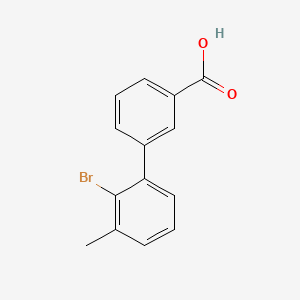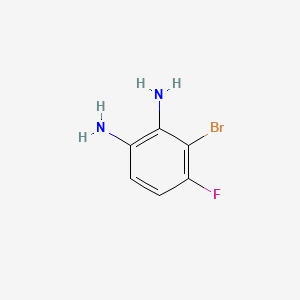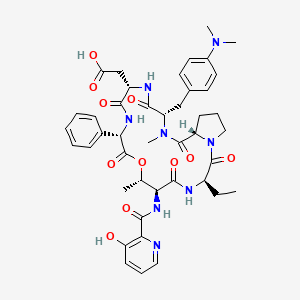![molecular formula C9H8BrN3O B577534 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one CAS No. 1310249-56-9](/img/structure/B577534.png)
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one, also known as BPP, is a heterocyclic compound with potential applications in scientific research. BPP is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has potential applications in scientific research due to its ability to inhibit PDE. PDE inhibitors have been shown to have anti-inflammatory and anti-cancer properties. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mécanisme D'action
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one inhibits PDE by binding to the active site of the enzyme. PDE is an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one increases the levels of cAMP and cGMP, which can lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has been shown to have anti-inflammatory and anti-cancer effects in animal models. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has also been shown to increase the levels of cAMP and cGMP in cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has several advantages for lab experiments. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a potent and selective PDE inhibitor that can be used to study the role of PDE in various biological processes. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has been shown to have anti-inflammatory and anti-cancer effects in animal models, making it a useful tool for studying these diseases. However, 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has some limitations for lab experiments. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a relatively new compound, and more research is needed to fully understand its effects. 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one may also have off-target effects that need to be considered when interpreting results.
Orientations Futures
There are several future directions for 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one research. One direction is to further investigate the anti-inflammatory and anti-cancer properties of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one in animal models and human clinical trials. Another direction is to study the effects of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one on other biological processes, such as cardiovascular function and neuronal signaling. Additionally, more research is needed to fully understand the mechanism of action of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one and its potential off-target effects.
Méthodes De Synthèse
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloro-5-bromopyrimidine with 2,3-dihydrofuran to form 2,4-dichloro-5-(2,3-dihydrofuran-2-yl)pyrimidine. The second step involves the reaction of this intermediate with 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid to form 3-(2,3-dihydrofuran-2-yl)-2,4-dichloro-5-(1H-pyrido[4,3-b]indol-3-yl)pyrimidine. The final step involves the reaction of this intermediate with sodium hydride and methyl chloroformate to form 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one.
Propriétés
IUPAC Name |
10-bromo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-4-11-13-8(6)12-7-3-1-2-5(7)9(13)14/h4,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDPCOCPDXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=CNN3C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)



